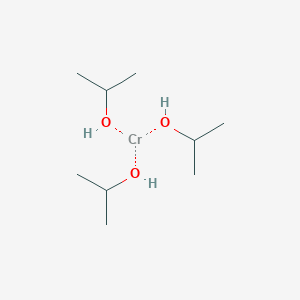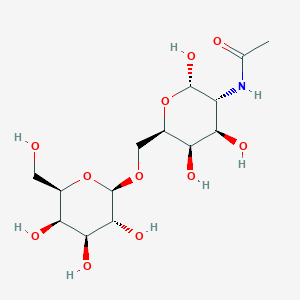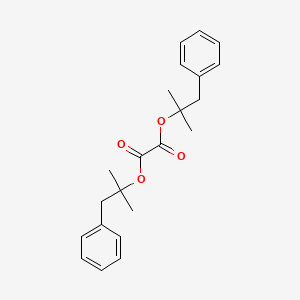![molecular formula C9H10O4S B13817798 Acetic acid, [(2,5-dihydroxy-4-methylphenyl)thio]-(9CI)](/img/structure/B13817798.png)
Acetic acid, [(2,5-dihydroxy-4-methylphenyl)thio]-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, [(2,5-dihydroxy-4-methylphenyl)thio]-(9CI) is a chemical compound with the molecular formula C9H10O4S It is known for its unique structure, which includes a thioether linkage and two hydroxyl groups on a methylphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(2,5-dihydroxy-4-methylphenyl)thio]-(9CI) typically involves the reaction of 2,5-dihydroxy-4-methylthiophenol with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the thioether linkage. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the carbonyl groups back to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the thioether linkage can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Regeneration of hydroxyl groups
Substitution: Formation of new functionalized derivatives
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis .
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its hydroxyl groups and thioether linkage make it a suitable candidate for probing biochemical reactions .
Medicine
Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of pharmaceutical compounds .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers, coatings, and other advanced materials .
Mecanismo De Acción
The mechanism of action of acetic acid, [(2,5-dihydroxy-4-methylphenyl)thio]-(9CI) involves its interaction with molecular targets through its hydroxyl and thioether groups. These functional groups can form hydrogen bonds and covalent bonds with target molecules, influencing their activity and function. The compound can modulate enzymatic activity, alter metabolic pathways, and interact with cellular receptors .
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid, [(2,5-dihydroxyphenyl)thio]-(9CI)
- Acetic acid, [(2,5-dihydroxy-4-ethylphenyl)thio]-(9CI)
- Acetic acid, [(2,5-dihydroxy-4-methoxyphenyl)thio]-(9CI)
Uniqueness
Acetic acid, [(2,5-dihydroxy-4-methylphenyl)thio]-(9CI) is unique due to the presence of the methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C9H10O4S |
|---|---|
Peso molecular |
214.24 g/mol |
Nombre IUPAC |
2-(2,5-dihydroxy-4-methylphenyl)sulfanylacetic acid |
InChI |
InChI=1S/C9H10O4S/c1-5-2-7(11)8(3-6(5)10)14-4-9(12)13/h2-3,10-11H,4H2,1H3,(H,12,13) |
Clave InChI |
GDLTTWIPUMIFIG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1O)SCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15S,17S)-17-ethyl-16-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B13817720.png)



![1-[2-(dimethylamino)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B13817751.png)








![Acetamide,N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-pyrimidin-5-YL)-2-[(2-oxo-2H-1-benzopyran-7-YL)oxy]-](/img/structure/B13817802.png)
